molecular formula C18H30N2O8 B12343314 (1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid

(1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid

Cat. No.: B12343314
M. Wt: 402.4 g/mol
InChI Key: GUVWFMLYGYQJKL-JUKSSJACSA-N
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Description

(1R,2S)-rel-2-{[(tert-Butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid (CAS: 1810070-30-4) is a chiral cyclopropane derivative with a molecular formula of C₉H₁₅NO₄ and a molar mass of 201.22 g/mol . It features a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety on adjacent carbons of the cyclopropane ring. The compound’s stereochemistry (rel-(1R,2S)) imparts distinct conformational rigidity, making it valuable in medicinal chemistry and peptide mimetic design.

Key physicochemical properties include:

  • Storage: Recommended at -20°C to preserve stability .
  • Solubility: Typically soluble in polar aprotic solvents (e.g., DMSO, THF) but less so in water due to the hydrophobic Boc group.

This compound serves as a versatile building block in synthesizing constrained peptides, protease inhibitors, and small-molecule drug candidates. Its cyclopropane scaffold enhances metabolic stability and target binding affinity compared to linear analogs .

Properties

Molecular Formula

C18H30N2O8

Molecular Weight

402.4 g/mol

IUPAC Name

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid;(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/2C9H15NO4/c2*1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h2*5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t2*5-,6+/m10/s1

InChI Key

GUVWFMLYGYQJKL-JUKSSJACSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]1C(=O)O.CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)O.CC(C)(C)OC(=O)NC1CC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by the introduction of the Boc-protected amine group. One common method involves the reaction of a cyclopropane carboxylic acid derivative with tert-butyl carbamate under acidic conditions to introduce the Boc group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Synthetic Applications

2.1 Peptide Synthesis

One of the primary applications of (1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid is in peptide synthesis. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions during the synthesis of peptides. The use of this compound can enhance the yield and purity of synthesized peptides by preventing unwanted side reactions.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityEase of RemovalCommon Applications
BocHighAcidic conditionsPeptide synthesis
FmocModerateBasic conditionsPeptide synthesis
CbzModerateHydrogenationOrganic synthesis

Medicinal Chemistry

3.1 Drug Development

The compound has been studied for its potential role in drug development, especially as a scaffold for designing inhibitors targeting various biological pathways. Its unique structure allows for modifications that can enhance biological activity or selectivity.

Case Study: Inhibitor Design

Research has demonstrated that derivatives of (1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid can serve as effective inhibitors for enzymes involved in cancer progression. For instance, modifications to the cyclopropane ring have been shown to increase binding affinity to target enzymes, leading to improved therapeutic outcomes.

Biochemical Research

4.1 Metabolic Pathway Studies

The compound is also utilized in studying metabolic pathways involving amino acids. Its incorporation into metabolic studies helps elucidate the roles of cyclopropane-containing amino acids in various physiological processes.

Table 2: Role of Cyclopropane Amino Acids in Metabolism

Amino Acid StructureBiological RolePathway Involvement
Cyclopropane-containingModulates enzyme activityVarious metabolic pathways
Non-cyclopropane-containingStandard amino acid functionsProtein synthesis

Mechanism of Action

The mechanism of action of (1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. This interaction can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1R,2S)-rel-2-{[(tert-Butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid with structurally related cyclopropane derivatives, emphasizing differences in stereochemistry, substituents, and applications.

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Stereochemistry Applications Reference
(1R,2S)-rel-2-{[(tert-Butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid 1810070-30-4 C₉H₁₅NO₄ 201.22 -COOH, -Boc-NH₂ rel-(1R,2S) Peptide mimics, protease inhibitors
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid 1909288-13-6 C₉H₁₄O₄ 186.21 -COOH, -Boc rac-(1R,2R) Fluorinated materials, polymer synthesis
(1S,2R)-rel-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid 202212-68-8 C₉H₁₄O₄ 186.21 -COOH, -Boc rel-(1S,2R) Chiral intermediates in asymmetric synthesis
2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)acetic acid 103500-22-7 C₁₀H₁₇NO₄ 215.25 -CH₂COOH, -Boc-NH₂ N/A Linker in prodrugs, bifunctional conjugates
Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate 1441167-21-0 C₁₁H₁₉NO₄ 229.27 -COOEt, -Boc-NH₂ (1S,2R) Prodrug formulations, esterase-activated therapeutics
(1S,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropane-1-carboxylic acid N/A C₁₆H₁₉NO₄ 289.33 -Ph, -COOH, -Boc-NH₂ (1S,2S) Kinase inhibitors, hydrophobic binding motifs
(1R,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid 159622-10-3 C₁₁H₁₇NO₄ 227.26 -COOH, -Boc-NH₂, -CH₂CH₂ (1R,2S) Polymer precursors, cross-coupling reactions

Key Structural and Functional Comparisons

Stereochemical Variations :

  • The rel-(1R,2S) configuration in the target compound contrasts with rac-(1R,2R) () and rel-(1S,2R) (). These stereochemical differences influence binding to chiral targets (e.g., enzymes) and pharmacokinetic profiles .

Substituent Effects :

  • Ethyl ester derivatives (e.g., ) exhibit enhanced lipophilicity, making them suitable for prodrug strategies, whereas carboxylic acid analogs are preferred for direct target engagement .
  • Phenyl-substituted analogs () introduce aromaticity, enhancing π-π stacking in kinase inhibitors, whereas vinyl groups () enable polymerization or click chemistry .

Applications: Pharmaceuticals: The target compound’s Boc-amino and carboxylic acid groups are critical for mimicking peptide backbones in protease inhibitors . Material Science: Fluorinated analogs () improve thermal stability in polymers, while vinyl derivatives () serve as monomers for functionalized materials .

Stability and Storage :

  • The target compound requires -20°C storage (), whereas rac-(1R,2R) and (1S,2R)-rel analogs are stable at room temperature, likely due to reduced steric strain .

Research Findings and Trends

  • Synthetic Utility : Copper-catalyzed cyclopropanation () and multi-step Boc-protection strategies () are common synthetic routes for these compounds .
  • Biological Activity : Cyclopropane-containing analogs demonstrate improved metabolic stability over linear peptides, as seen in preclinical studies of HIV protease inhibitors .
  • Material Innovations: Fluorinated cyclopropanes () exhibit exceptional dielectric properties, positioning them as candidates for high-performance electronics .

Biological Activity

(1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid, commonly referred to as Boc-CPCA, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a cyclopropane ring, contributing to its pharmacological properties.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 130981-12-3

Biological Activity Overview

Boc-CPCA exhibits a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Its mechanism of action is primarily associated with the modulation of various biochemical pathways.

1. Anti-inflammatory Activity

Research indicates that Boc-CPCA may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation. A study demonstrated that derivatives of Boc-CPCA significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in macrophages, suggesting its potential as an anti-inflammatory agent .

2. Anticancer Properties

Boc-CPCA has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported that Boc-CPCA derivatives exhibit cytotoxic effects against breast and colon cancer cells by inducing apoptosis and cell cycle arrest . The compound's ability to modulate signaling pathways related to cell survival and apoptosis is crucial for its anticancer activity.

3. Neuroprotective Effects

The neuroprotective properties of Boc-CPCA have been explored in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inhibit neuronal apoptosis in vitro. Additionally, in vivo studies suggest that Boc-CPCA may improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta accumulation .

Research Findings

A summary of key findings from recent studies on Boc-CPCA is presented in the table below:

Study ReferenceBiological ActivityKey Findings
Anti-inflammatoryInhibition of TNF-α production in macrophages.
AnticancerInduced apoptosis in breast and colon cancer cells.
NeuroprotectiveReduced oxidative stress and improved cognitive function in Alzheimer's models.

Case Studies

Several case studies highlight the biological significance of Boc-CPCA:

  • Case Study on Inflammation : In a controlled experiment, researchers treated RAW 264.7 macrophages with Boc-CPCA and observed a significant reduction in IL-6 and TNF-α levels compared to untreated controls, indicating its potential therapeutic application in inflammatory diseases.
  • Cancer Cell Line Study : A study involving MCF-7 (breast cancer) and HT29 (colon cancer) cell lines showed that treatment with Boc-CPCA resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
  • Neuroprotection Model : In a mouse model of Alzheimer's disease, administration of Boc-CPCA led to decreased levels of amyloid plaques and improved performance on memory tasks compared to the control group.

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